molecular formula C13H18BrNO2 B8152688 1-(4-Bromo-2,6-dimethoxybenzyl)pyrrolidine

1-(4-Bromo-2,6-dimethoxybenzyl)pyrrolidine

Cat. No.: B8152688
M. Wt: 300.19 g/mol
InChI Key: HLZPFBKOSPDRIZ-UHFFFAOYSA-N
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Description

1-(4-Bromo-2,6-dimethoxybenzyl)pyrrolidine is an organic compound that features a pyrrolidine ring attached to a benzyl group substituted with bromine and methoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Bromo-2,6-dimethoxybenzyl)pyrrolidine typically involves the reaction of 4-bromo-2,6-dimethoxybenzaldehyde with pyrrolidine. The reaction is usually carried out in the presence of a suitable catalyst and under controlled temperature conditions to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety, often involving continuous flow reactors and automated systems to maintain consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

1-(4-Bromo-2,6-dimethoxybenzyl)pyrrolidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions may produce various substituted benzylpyrrolidines .

Scientific Research Applications

1-(4-Bromo-2,6-dimethoxybenzyl)pyrrolidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(4-Bromo-2,6-dimethoxybenzyl)pyrrolidine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and methoxy groups on the benzyl ring can influence its binding affinity and specificity, leading to various biological effects. The pyrrolidine ring can also contribute to its overall activity by affecting its three-dimensional structure and interactions with target molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the specific combination of bromine and methoxy groups on the benzyl ring, which can impart distinct chemical reactivity and biological activity compared to other similar compounds .

Properties

IUPAC Name

1-[(4-bromo-2,6-dimethoxyphenyl)methyl]pyrrolidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18BrNO2/c1-16-12-7-10(14)8-13(17-2)11(12)9-15-5-3-4-6-15/h7-8H,3-6,9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLZPFBKOSPDRIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1CN2CCCC2)OC)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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